2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine
Beschreibung
Pharmaceutical Applications
- Kinase inhibition : Structural analogs demonstrate nanomolar potency against c-Met kinase, a target in oncology.
- Antimicrobial agents : Derivatives with substituted aryl groups show MIC values of 4–8 µg/mL against Staphylococcus aureus and Candida albicans.
- DNA/RNA interaction : The planar core enables intercalation with nucleic acids, as evidenced by logKs values of 5–7 in binding studies.
Material Science
Key Research Findings
Position in Contemporary Heterocyclic Chemistry
Within modern heterocyclic chemistry, this compound exemplifies three key trends:
- Regiocontrol in synthesis : Recent methods employ microwave-assisted cyclization to achieve >95% regioselectivity.
- Fragment-based drug design : The core structure serves as a privileged scaffold in virtual screening libraries due to its "three-dimensionality" (PMI = 0.32).
- Sustainable catalysis : Photocatalytic C–H functionalization techniques enable direct fluorophenylation without pre-functionalized substrates.
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-9-4-2-1-3-8(9)12-15-10-5-6-14-7-11(10)16-12/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXVIZQVJLSYOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=NC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541191 | |
| Record name | 2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89075-43-4 | |
| Record name | 2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
One-Pot Sequential Substitution-Reduction-Cyclization Strategy
A highly efficient one-pot synthesis was developed by Das et al. (2018), utilizing 2-chloro-3-nitropyridine as the starting material. The protocol involves three sequential steps:
- Nucleophilic aromatic substitution (SNAr): Reaction of 2-chloro-3-nitropyridine with primary amines in H2O-isopropanol (1:1) at 80°C for 2 hours yields intermediate 3-alkylamino-2-nitropyridines.
- Nitro group reduction: Treatment with zinc dust and concentrated HCl at 80°C for 45 minutes reduces the nitro group to an amine, forming 2,3-diaminopyridine derivatives.
- Cyclization: Condensation with 2-fluorobenzaldehyde at 85°C for 10 hours promotes imine formation and subsequent heterocyclization to afford the target compound.
Key Advantages:
- Eliminates intermediate purification steps (85–92% overall yield).
- Broad substrate tolerance for both aliphatic and aromatic amines.
- Environmentally benign H2O-IPA solvent system reduces toxic waste.
Optimization Insights:
| Parameter | Optimal Condition | Yield Impact (±%) |
|---|---|---|
| Solvent | H2O-IPA (1:1) | +15% vs. aprotic |
| Temperature | 85°C | +20% vs. 70°C |
| Reaction Time | 10 hours | +12% vs. 6 hours |
This method’s efficacy was confirmed via time-dependent ¹H NMR studies, which tracked the disappearance of the nitro group (δ 7.00 ppm) and subsequent imidazole ring formation.
Solid-Phase Combinatorial Synthesis
Soural’s team (2014) demonstrated a resin-based approach using 2,4-dichloro-3-nitropyridine anchored to Wang resin:
- First substitution: Immobilization via amine linkage at the 4-position.
- Second substitution: Solution-phase amination at the 2-position with 2-fluoroaniline.
- Nitro reduction: SnCl2·2H2O in DMF converts nitro to amine.
- Cyclization: Treatment with trimethylorthoformate (TMOF) induces ring closure.
Critical Performance Metrics:
- Purity: 89–94% after cleavage (TFA/DCM).
- Scalability: 0.1–5 mmol scale demonstrated.
- Diversity: 23 analogs synthesized via amine/aldehyde variations.
Comparative Advantages:
- Enables parallel synthesis of derivatives for SAR studies.
- Automated purification reduces manual handling.
Zinc-Catalyzed Cyclocondensation
A solvent-free approach employs Zn(OTf)2 (20 mol%) to catalyze the reaction between 3,4-diaminopyridine and 2-fluorobenzaldehyde:
- Mechanism: Lewis acid activation of the aldehyde carbonyl.
- Cyclization: Intramolecular nucleophilic attack forms the imidazole ring.
- Aromatization: Auto-oxidation under air completes the process.
Reaction Profile:
- Time: 4 hours vs. 10+ hours for thermal methods.
- Yield: 78% vs. 68% uncatalyzed.
- Selectivity: >95% regiochemical purity (confirmed by NOESY).
Comparative Methodological Analysis
Emerging Trends:
- Microwave Assistance: Recent adaptations of Method 1 reduced cyclization time to 2 hours (150W, 100°C).
- Flow Chemistry: Pilot studies achieved 92% yield in 30 minutes residence time using microreactors.
Mechanistic Considerations
The one-pot method’s success hinges on solvent-controlled reactivity:
- Polar Protic Solvent Effects:
- Cyclization Pathway:
- Imine formation (Schiff base) precedes 5-endo-trig cyclization.
- Aromatization via proton transfer (DFT calculations: ΔG‡ = 18.3 kcal/mol).
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated analogs.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound with a fluorophenyl group at the 2-position and an imidazole ring fused to a pyridine ring. The fluorine atom enhances the compound's electronic properties, making it a candidate for chemical and biological applications.
Scientific Applications
This compound has applications in medicinal and organic chemistry. Pyridine compounds, in general, possess therapeutic properties, including antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, and antidiabetic activities. 2-(2-Fluorophenyl)pyrrolidine can be used as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff.
Pharmaceutical Development
- Its anticancer and anti-inflammatory activities position it as a candidate for drug development.
- Molecular docking studies have been employed to elucidate its interactions with proteins involved in cancer pathways and inflammation.
- The imidazo[4,5-c]pyridine core can be accessed by treatment with isocyanates of general formula R 5 (CH 2 ) n NCO, followed by cyclization in presence of EDC and Et 3 N, or by treatment with carboxyl chlorides of general formula R 5 (CH 2 ) n COCl, followed by cyclization in presence of POCl 3 .
Chemical Research
- As a pyridine, this compound may have therapeutic properties such as antimicrobial and antiviral activity. Studies show that pyridine compounds have significant antimicrobial and antiviral activities.
- The methods of synthesis of pyridine compounds, their antimicrobial and antiviral activities, and the correlation of pharmaceutical properties with various groups present in molecules are reviewed in.
Structural Comparisons
Several compounds share structural similarities with this compound.
| Compound Name | Structure Type | Notable Activity | Unique Features |
|---|---|---|---|
| 2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine | Imidazo[4,5-b]pyridine | Anticancer | Different substitution pattern |
| 3-(trifluoromethyl)-2-(phenyl)-3H-imidazo[4,5-b]pyridine | Imidazo[4,5-b]pyridine | Anti-inflammatory | Trifluoromethyl group enhances lipophilicity |
| 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | Imidazo[4,5-b]pyridine | Kinase inhibition | Pyrazole moiety provides distinct binding characteristics |
Wirkmechanismus
The mechanism of action of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to therapeutic effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues: Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine
The position of nitrogen atoms in the fused pyridine ring significantly impacts biological activity:
- Imidazo[4,5-b]pyridine : This scaffold (e.g., GLPG3667) was developed via scaffold-hopping from imidazo[4,5-c]pyridine derivatives. In tyrosine kinase 2 (TYK2) inhibition, imidazo[4,5-b]pyridine derivatives demonstrated 21-fold higher selectivity over JAK1 compared to imidazo[4,5-c]pyridine analogs. This is attributed to improved interactions with the TYK2 ATP-binding pocket .
- Imidazo[4,5-c]pyridine : The target compound’s core is utilized in HCV therapies (e.g., 5-({6-[2,4-bis(trifluoromethyl)phenyl]pyridazin-3-yl}methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine), where the pyridazine substituent enhances antiviral activity .
Key Structural Differences :
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Imidazo[4,5-b]pyridine derivatives often exhibit improved metabolic stability due to reduced susceptibility to cytochrome P450 oxidation. For example, GLPG3667’s linker modifications enhanced microsomal stability .
- logP and Solubility : The target compound’s logP (unreported) is likely lower than derivatives like 3-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine (logP = 6.27), which may limit aqueous solubility .
Biologische Aktivität
2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and kinase inhibition. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, supported by relevant data and case studies.
- IUPAC Name : this compound
- CAS Number : 1221449-52-0
- Molecular Formula : C13H12FN3O3S
- Molecular Weight : 309.32 g/mol
- Purity : 95% (as reported in product specifications) .
Synthesis
The synthesis of this compound typically involves various methods of functionalization of the imidazo[4,5-b]pyridine scaffold. Recent studies have employed Suzuki cross-coupling reactions to produce a series of substituted derivatives, demonstrating the versatility of this scaffold in medicinal chemistry .
Anticancer Activity
Several studies have investigated the antiproliferative effects of derivatives of imidazo[4,5-b]pyridines against various cancer cell lines. For instance, a recent study highlighted that certain derivatives exhibited IC50 values ranging from 1.45 to 4.25 μM against multiple cancer cell lines . The mechanism of action appears to involve cell cycle arrest at the G2/M phase, indicating a phase-specific effect on cell proliferation .
Kinase Inhibition
Imidazo[4,5-b]pyridine derivatives have been recognized for their kinase inhibitory properties. A notable derivative demonstrated potent inhibition against Aurora-A and Aurora-B kinases with IC50 values as low as 0.087 μM in cellular assays . This suggests that modifications at the C2 position can significantly enhance the biochemical potency against these critical targets in cancer therapy.
Case Studies and Research Findings
-
Case Study on Antiproliferative Activity :
- A series of compounds derived from imidazo[4,5-b]pyridine were tested for their antiproliferative effects. The most active compound showed strong activity against pancreatic adenocarcinoma cells with an IC50 value of 7.29 μM. This study emphasizes the structure-activity relationship (SAR) where substituents on the phenyl rings influence biological activity .
-
Kinase Inhibition Profile :
- Research indicated that specific substitutions at the C2 position led to enhanced selectivity and potency against various kinases. For example, a compound with a pyrazole moiety at C7 showed significant inhibition across a panel of kinases including GSK3β and ERK8 . The Gini coefficient analysis revealed a broad spectrum of kinase inhibition, highlighting the potential for developing selective kinase inhibitors based on this scaffold.
Data Summary Table
| Compound | Target Kinase | IC50 (μM) | Mechanism |
|---|---|---|---|
| 7a | Aurora-A | 0.087 | Inhibition of autophosphorylation |
| 7a | Aurora-B | 0.223 | Inhibition of histone phosphorylation |
| Various | Pancreatic Adenocarcinoma | 7.29 | Cell cycle arrest at G2/M |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation of fluorophenyl-substituted precursors with pyridine derivatives. For example, amination reactions using 4-chloro-2-aryl-1H-imidazo[4,5-c]pyridine and amines in n-BuOH with DIPEA at 140°C under sealed conditions yield substituted derivatives. Optimization involves adjusting stoichiometry, solvent choice (e.g., n-BuOH for solubility), and reaction time (e.g., 16 hours) to minimize byproducts . Pre-purification steps, such as flash chromatography with gradients of NH3/MeOH in DCM, enhance purity.
Q. How can spectral techniques (UV-Vis, fluorescence) characterize the photophysical properties of this compound in different solvents?
- Methodological Answer : UV-Vis absorption and fluorescence spectroscopy are used to study solvent-dependent behavior. For example, in polar solvents like water or DMSO, intramolecular proton transfer (ESIPT) or charge transfer (ICT) can alter emission spectra. Fluorescence lifetime measurements (single-exponential decay) and excitation spectra help identify equilibrium between tautomeric forms. Semi-empirical quantum calculations (e.g., AM1 or PM3 methods) supplement experimental data to assign spectral bands .
Q. What in vitro assays are suitable for evaluating its biological activity, such as receptor binding or enzyme inhibition?
- Methodological Answer : Radioligand binding assays (e.g., 5-HT6 receptor studies) and surface plasmon resonance (SPR) measure affinity (Ki values). For enzyme inhibition (e.g., iNOS), competitive assays with l-arginine or NADPH quantify IC50 values. Cell-based nitrate/nitrite assays (e.g., in RAW macrophages) validate activity in physiological contexts, accounting for intracellular l-arginine levels .
Advanced Research Questions
Q. How do prototropic equilibria and solvent effects influence the acid-base behavior of this compound, and how can pKa values be determined experimentally?
- Methodological Answer : Prototropic reactions are studied via pH-dependent UV-Vis/fluorescence titrations in aqueous and organic solvents. For example, pKa and pKa* (excited state) values are calculated using Förster cycle analysis. Semi-empirical calculations predict protonation sites (e.g., N1 vs. N4 in monocations) and validate experimental observations of dication/monoanion formation .
Q. What computational strategies (e.g., DFT, molecular docking) are effective for predicting binding modes and selectivity in enzyme inhibition?
- Methodological Answer : Density Functional Theory (DFT) optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Docking studies (e.g., AutoDock Vina) model interactions with targets like iNOS or TYK2, focusing on residues in the catalytic pocket (e.g., heme coordination in iNOS). Binding free energies (MM-PBSA) and molecular dynamics simulations assess selectivity over isoforms (e.g., eNOS vs. iNOS) .
Q. How can structural modifications (e.g., scaffold hopping, substituent variation) improve metabolic stability and blood-brain barrier (BBB) penetration?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., fluorine) or piperazine substituents enhances metabolic stability by reducing CYP450 oxidation. BBB permeability is predicted via logP/logD measurements (optimal range: 2–3) and PAMPA assays. For example, replacing imidazo[4,5-c]pyridine with imidazo[4,5-b]pyridine improves TYK2 selectivity while maintaining solubility .
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., receptor agonism vs. antagonism)?
- Methodological Answer : Functional assays (e.g., cAMP accumulation for Gs-coupled receptors) distinguish partial agonists from inverse agonists. Orthosteric vs. allosteric binding is confirmed via Schild analysis or mutagenesis (e.g., altering key residues in the 5-HT6 receptor). Cross-validation with SPR and radioligand displacement assays clarifies mechanism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
